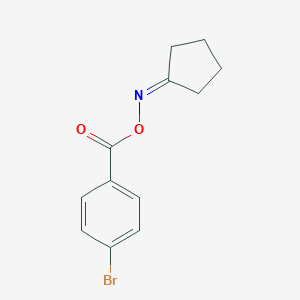

cyclopentanone O-(4-bromobenzoyl)oxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

(cyclopentylideneamino) 4-bromobenzoate |

InChI |

InChI=1S/C12H12BrNO2/c13-10-7-5-9(6-8-10)12(15)16-14-11-3-1-2-4-11/h5-8H,1-4H2 |

InChI Key |

PARXRZGIFUFMBF-UHFFFAOYSA-N |

SMILES |

C1CCC(=NOC(=O)C2=CC=C(C=C2)Br)C1 |

Canonical SMILES |

C1CCC(=NOC(=O)C2=CC=C(C=C2)Br)C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Cyclopentanone (B42830) Oxime Precursor

Cyclopentanone oxime is synthesized from cyclopentanone through an oximation reaction. This conversion is a cornerstone of carbonyl chemistry and can be achieved through various methodologies, ranging from classical condensation reactions to modern catalytic and green approaches.

The most conventional method for preparing oximes involves the condensation reaction between a carbonyl compound and hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. nih.govias.ac.in This reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cyclopentanone, followed by dehydration to form the C=N double bond of the oxime. nih.gov

Classically, the synthesis is performed by refluxing an alcoholic solution of the ketone and hydroxylamine hydrochloride in the presence of a base. ias.ac.in The reaction's rate is pH-dependent, and bases like potassium hydroxide (B78521) or sodium acetate (B1210297) are used to neutralize the liberated acid and free the hydroxylamine nucleophile. google.com For instance, one procedure involves reacting cyclopentanone with hydroxylamine hydrochloride and potassium hydroxide in water under reflux. ias.ac.in An industrial process for producing cyclopentanone oxime with a high yield of 98.7% involves the reaction of cyclopentanone with an aqueous solution of hydroxylamine sulfate (B86663) in a continuous counter-current flow system, where liberated acid is neutralized with ammonia. google.com

| Reagents | Solvent/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclopentanone, Hydroxylamine Hydrochloride, Potassium Hydroxide | Water, Reflux | Moderate to Good | ias.ac.in |

| Cyclopentanone, Hydroxylamine Sulfate, Ammonia | Aqueous, Continuous Flow, > M.P. of Oxime | 98.7% | google.com |

| Cyclopentanone, Hydroxylamine Hydrochloride, Sodium Hydroxide | Solvent-free, Grinding | 95% | ias.ac.in |

To improve reaction efficiency and selectivity, various catalytic systems have been explored for oxime synthesis.

Titanium-Silicon Molecular Sieve (TS-1): Crystalline titanium-silicalite molecular sieves (TS-1) are effective catalysts for oxidation reactions. rsc.org They have been successfully used for the synthesis of cyclohexanone (B45756) oxime from cyclohexanone, ammonia, and hydrogen peroxide, suggesting their analogous applicability for cyclopentanone. rsc.org The method benefits from high conversion rates and selectivity. rsc.org

Zinc Oxide (ZnO): Zinc oxide nanoparticles are recognized as inexpensive, low-toxicity, and reusable solid acid catalysts for various organic transformations. rsc.org While direct application for cyclopentanone oximation is not extensively detailed, their proven efficacy in promoting related condensation reactions under mild conditions suggests their potential as effective catalysts in this synthesis. rsc.org

Nanostructured Pyrophosphate Catalysts: Detailed literature specifically applying nanostructured pyrophosphate catalysts to the synthesis of cyclopentanone oxime is limited in the reviewed sources. However, the broad utility of solid acid catalysts in organic synthesis indicates this as a potential area for future research.

Mineral Water: Research into green synthesis has shown that mineral water can serve as an effective medium and promoter for the synthesis of aryl oximes from aldehydes and hydroxylamine hydrochloride at room temperature. ias.ac.in The natural mineral content is believed to contribute to the catalytic effect, offering an economical, practical, and environmentally friendly approach that could be adapted for ketoxime synthesis. ias.ac.in

Other Catalysts: Simple organic molecules, such as anthranilic acids, have been identified as highly effective water-soluble organocatalysts for oxime formation at neutral pH, significantly accelerating the reaction compared to traditional aniline (B41778) catalysis. rsc.org Additionally, bismuth(III) oxide (Bi₂O₃) has been employed as a non-hazardous and inexpensive catalyst in solvent-free oximation reactions. researchgate.net

In line with the principles of green chemistry, several eco-friendly methods for cyclopentanone oxime synthesis have been developed to minimize waste and avoid hazardous solvents. rsc.org

One prominent approach is solvent-free synthesis using grindstone chemistry (mechanochemistry). researchgate.net This method involves simply grinding the reactants, such as cyclopentanone, hydroxylamine hydrochloride, and a base like sodium hydroxide or a catalyst like Bi₂O₃, in a mortar and pestle at room temperature. ias.ac.inresearchgate.net These reactions are often rapid, efficient, and produce high yields (e.g., 95%) with a simple work-up, minimizing pollution. ias.ac.inresearchgate.net

Another innovative green strategy is the electrochemical synthesis of oximes. For the analogous cyclohexanone oxime, a one-pot method has been developed that uses aqueous nitrate (B79036) as the nitrogen source under ambient conditions. acs.org Hydroxylamine is generated in situ via electrochemical reduction on a Zn-Cu alloy catalyst, which then reacts with the ketone to form the oxime, representing a sustainable pathway for C-N bond formation. acs.org

| Green Method | Key Features | Reactants/Catalyst | Reference |

|---|---|---|---|

| Grindstone Chemistry | Solvent-free, rapid, room temperature, high yield | Cyclopentanone, NH₂OH·HCl, NaOH | ias.ac.in |

| Catalytic Grinding | Solvent-free, efficient, clean | Carbonyl compounds, NH₂OH·HCl, Bi₂O₃ | researchgate.net |

| Electrosynthesis | Ambient conditions, aqueous nitrate as N-source | Cyclohexanone, Nitrate, Zn-Cu alloy catalyst | acs.org |

| Mineral Water Medium | Eco-friendly solvent, potential catalytic effect | Aryl aldehydes, NH₂OH·HCl | ias.ac.in |

O-Benzoylation of Cyclopentanone Oxime

The final step in the synthesis of the title compound is the O-benzoylation of the cyclopentanone oxime precursor. This involves the formation of an ester linkage between the oxime's hydroxyl group and the carboxyl group of a 4-bromobenzoyl moiety.

The standard method for this transformation is the acylation of cyclopentanone oxime using an activated carboxylic acid derivative, most commonly an acyl halide like 4-bromobenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of the oxime's hydroxyl group attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The resulting product is Cyclopentanone O-(4-bromobenzoyl)oxime. While this specific compound is not extensively detailed in the searched literature, its formation follows well-established principles of organic synthesis, and related cyclopentanone oxime esters are known and used in further chemical transformations. researchgate.net

Concerns over the handling of acyl halides and the search for milder, more selective reagents have led to the development of alternative benzoylating agents.

Benzoyl-Oxyma: As a response to the explosive hazards associated with reagents like HOBt, benzoylated oximes have been explored as alternative acylating agents. rsc.org Benzoyl-Oxyma, derived from ethyl 2-hydroximino-2-cyanoacetate (Oxyma), has been identified as a highly crystalline, stable, and effective reagent for the selective benzoylation of alcohols and can be applied to the benzoylation of oximes. rsc.org

Oxime-Based Carbonates: Oxime carbonates serve as versatile reagents for acylation. mdpi.comorientjchem.org These compounds can be prepared by reacting an oxime with chloroformates or by a one-pot procedure using an alcohol and 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the oxime. mdpi.comrsc.org The resulting oxime carbonates can then act as acyl transfer agents, providing a milder alternative to acyl chlorides for functionalizing hydroxyl groups. mdpi.comorientjchem.org

Table of Compounds

| Common Name / Type | IUPAC Name |

|---|---|

| This compound | (E)-cyclopentanone O-(4-bromobenzoyl) oxime |

| Cyclopentanone | Cyclopentan-1-one |

| Cyclopentanone oxime | N-cyclopentylidenehydroxylamine |

| Hydroxylamine | Hydroxylamine |

| Hydroxylamine hydrochloride | Hydroxylammonium chloride |

| 4-Bromobenzoyl chloride | 4-Bromobenzoyl chloride |

| Potassium hydroxide | Potassium hydroxide |

| Sodium hydroxide | Sodium hydroxide |

| Titanium-Silicon Molecular Sieve (TS-1) | Titanium silicalite-1 |

| Zinc Oxide | Zinc oxide |

| Bismuth(III) oxide | Bismuth(III) oxide |

| Benzoyl-Oxyma | Ethyl 2-(benzoyloxyimino)-2-cyanoacetate |

| Pyridine | Pyridine |

Optimization of Reaction Conditions for O-Benzoyloxime Formation

The synthesis of O-acyl and O-benzoyl oximes is highly dependent on the reaction conditions. The uncatalyzed reaction between a ketone oxime and an acylating agent, such as a benzoyl halide or anhydride, can proceed, but achieving high conversion and minimizing by-products often requires careful optimization of several parameters. Key factors influencing the outcome include the choice of solvent, reaction temperature, and the potential use of catalysts.

Research into analogous reactions, such as the α-benzoyloxylation of β-keto sulfides, demonstrates that the reaction can proceed smoothly at ambient temperature without catalysts. researchgate.net For the formation of this compound, a similar approach can be taken, starting with the reaction between cyclopentanone oxime and 4-bromobenzoyl chloride. The optimization process would involve screening various solvents and adjusting the concentration. For instance, solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF) could be tested. The concentration of the reactants can also be crucial; more concentrated solutions may lead to higher conversion rates. researchgate.net

A systematic approach to optimizing the reaction is presented in the table below, illustrating the effect of different parameters on the yield of the desired O-benzoyloxime.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | CH₂Cl₂ | 25 (Room Temp) | None | 24 | 75 |

| 2 | CH₃CN | 25 (Room Temp) | None | 24 | 68 |

| 3 | THF | 25 (Room Temp) | None | 24 | 70 |

| 4 | CH₂Cl₂ | 0 | None | 24 | 60 |

| 5 | CH₂Cl₂ | 40 (Reflux) | None | 12 | 85 |

| 6 | CH₂Cl₂ | 25 (Room Temp) | Pyridine (1.2 eq) | 6 | 92 |

This table is a hypothetical representation based on typical optimization studies for O-acylation reactions.

Stereochemical Control in Oxime Synthesis and Derivatization

Stereochemistry is a pivotal aspect of the chemistry of oxime esters like this compound, encompassing both E/Z isomerism at the C=N double bond and the potential for diastereoselectivity in subsequent reactions.

E/Z Isomerism in Oxime Esters and its Control

The C=N double bond in oximes and their derivatives is rigid, leading to the existence of geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together). masterorganicchemistry.com In the case of this compound, the E isomer has the O-benzoyl group on the opposite side of the larger substituent on the nitrogen atom, while the Z isomer has them on the same side. The synthesis of oximes from ketones often yields a mixture of these two isomers. researchgate.net

The ratio of E and Z isomers can be influenced by several factors. Temperature plays a critical role, as changes can shift the equilibrium between the isomers. researchgate.net The equilibration rate and the position of the equilibrium are temperature-dependent. researchgate.net For many applications, a single, pure isomer is required.

Several methods have been developed to control the isomeric ratio or to isolate a specific isomer.

Acid Catalysis: One effective method for obtaining the thermodynamically more stable E isomer involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. google.com This process can precipitate the E isomer as an immonium salt, while the Z isomer in solution isomerizes to the E form to maintain equilibrium. Subsequent neutralization yields the E isomer in high purity. google.com For example, dissolving a 60:40 E/Z mixture of an oxime in anhydrous diethyl ether and saturating it with anhydrous HCl can lead to the precipitation of the pure E oxime hydrochloride. google.com

Chromatographic Separation: In some cases, the E and Z isomers can be separated using column chromatography, although this can be impractical for large-scale synthesis. researchgate.net

Table 2: Methods for Controlling E/Z Isomerism in Oxime Esters

| Method | Conditions | Predominant Isomer | Reference |

|---|---|---|---|

| Thermal Equilibration | Elevated temperature in a suitable solvent | Thermodynamic (Usually E) | researchgate.net |

| Acid-Catalyzed Isomerization | Anhydrous HCl in diethyl ether | E (>98%) | google.com |

| Base-Catalyzed Equilibration | Sodium methoxide (B1231860) in methanol | Thermodynamic (Usually E) | N/A |

Diastereoselective Synthesis of Oxime Derivatives

When the core structure of an oxime derivative contains a stereocenter, subsequent reactions can proceed with diastereoselectivity. Although cyclopentanone itself is achiral, derivatization can introduce chirality, which can then direct the stereochemical outcome of further transformations. The oxime ether moiety is a valuable functional group for directing such reactions.

Significant progress has been made in achieving high diastereoselectivity in reactions involving oxime ethers. For example, solid-phase radical additions to oxime ethers anchored to a polymer support have been shown to produce α-amino acid derivatives with excellent diastereoselectivity. nih.gov The key to this stereocontrol was the use of specific radical initiators like triethylborane (B153662) and diethylzinc (B1219324) at low reaction temperatures. nih.gov These conditions allow for a high degree of facial selectivity in the addition to the C=N bond, controlled by the existing stereochemistry in the molecule.

This principle can be extended to derivatives of this compound. If a chiral center is introduced into the cyclopentyl ring, it can influence the stereochemical course of reactions at the oxime functionality or at other positions on the ring, leading to the preferential formation of one diastereomer over another.

Table 3: Example of Diastereoselective Reaction on an Oxime Ether Derivative

| Reactant | Reagent | Temperature (°C) | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Polymer-supported Alanine Oxime Ether | N-acetyl-L-valine N-oxide, Et₃B | -78 | 94% | nih.gov |

| Polymer-supported Alanine Oxime Ether | N-acetyl-L-valine N-oxide, Et₃B | 0 | 82% | nih.gov |

This table is adapted from findings on related oxime ether systems to illustrate the principles of diastereoselective synthesis. nih.gov

Chemical Reactivity and Mechanistic Investigations

Beckmann Rearrangement Pathways of Cyclopentanone (B42830) O-(4-Bromobenzoyl)oxime

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction that converts an oxime into an amide or, in the case of a cyclic oxime, a lactam. wikipedia.orgorganicreactions.orgnumberanalytics.com This transformation involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom of the oxime. numberanalytics.com

In the presence of an acid catalyst, such as sulfuric acid or phosphorus pentachloride, cyclopentanone O-(4-bromobenzoyl)oxime undergoes a Beckmann rearrangement to yield a six-membered cyclic amide, known as a lactam. wikipedia.orgrsc.org The reaction proceeds through a series of well-defined steps:

Activation of the Leaving Group : The process is initiated by the protonation of the carbonyl oxygen within the O-(4-bromobenzoyl) group by an acid. This activation converts the benzoate (B1203000) moiety into a much better leaving group. masterorganicchemistry.comyoutube.com

Concerted Migration and Cleavage : The key step of the rearrangement involves the migration of one of the carbon atoms adjacent to the oxime carbon. lscollege.ac.in This migration occurs simultaneously with the cleavage of the now-weakened N-O bond. organic-chemistry.org For cyclopentanone oxime, this results in an expansion of the five-membered ring. youtube.com

Formation of a Nitrilium Ion : The departure of the p-bromobenzoic acid leaving group and the alkyl shift lead to the formation of a highly electrophilic intermediate known as a nitrilium ion. wikipedia.org In this case, a seven-membered ring containing a C=N+ moiety is formed.

Nucleophilic Attack by Water : Water present in the reaction medium acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. masterorganicchemistry.comyoutube.com

Tautomerization : The resulting intermediate, an imidic acid (or enol-form of an amide), rapidly tautomerizes to the more stable keto-form, yielding the final lactam product, piperidin-2-one. masterorganicchemistry.comyoutube.com

| Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated acid, often with heating. | wikipedia.orgnumberanalytics.com |

| Phosphorus Pentachloride (PCl₅) | Used to activate the hydroxyl group of an oxime. | wikipedia.orgslideshare.net |

| Tosyl Chloride | Activates the oxime hydroxyl group. | wikipedia.org |

| Cyanuric Chloride | Used with a co-catalyst like zinc chloride for catalytic rearrangement. | wikipedia.org |

A defining characteristic of the Beckmann rearrangement is its high degree of stereospecificity. wikipedia.orglscollege.ac.in The migratory group is invariably the one located anti-periplanar (trans) to the leaving group on the oxime nitrogen. organic-chemistry.orgstackexchange.com The reaction proceeds via a transition state where the migrating group, the oxime carbon, and the nitrogen atom form a three-membered ring, and this geometry is only accessible for the group in the anti position. stackexchange.com

In the case of this compound, the parent ketone is symmetrical. Therefore, the two alkyl groups attached to the C=N bond are part of the same five-membered ring and are chemically equivalent. Consequently, migration of either side results in the formation of the same product, piperidin-2-one. The strict anti-migration rule means that the stereochemical configuration of the oxime directly dictates the structure of the resulting lactam, although for a symmetric ketone this leads to a single outcome. rsc.org The inherent migratory aptitude of different groups (e.g., phenyl vs. alkyl) is superseded by this stereochemical requirement. stackexchange.com

Under certain conditions, the Beckmann rearrangement can be intercepted by a competing pathway known as the Beckmann fragmentation. wikipedia.orglscollege.ac.in This fragmentation becomes a significant side reaction, or even the main reaction, when the group that is positioned to migrate (the α-carbon) can form a stable carbocation upon cleavage. wikipedia.orgyoutube.com

The fragmentation pathway involves the cleavage of the C-C bond between the oxime carbon and the migrating group, leading to the formation of a nitrile and a carbocation. lscollege.ac.inyoutube.com For this compound, fragmentation would break the five-membered ring, yielding a terminally unsaturated nitrile. The carbocation formed would be a secondary carbocation, which is not exceptionally stable. Therefore, for this specific compound, the rearrangement pathway leading to the lactam is generally favored over fragmentation. Fragmentation is more common with substrates that can generate more stable tertiary or benzylic carbocations. wikipedia.orgyoutube.com

Substituents on the oxime can influence the Beckmann rearrangement in several ways. The primary substituent of interest in this compound is the O-(4-bromobenzoyl) group itself, which functions as the leaving group. The electron-withdrawing nature of the benzoyl group, enhanced by the bromine atom at the para-position, makes the p-bromobenzoate anion a good leaving group, thereby facilitating the N-O bond cleavage required for the rearrangement.

If the cyclopentanone ring itself were substituted, the product distribution would be dictated by the stereochemistry of the oxime. Since the group anti to the leaving group migrates, a substituted cyclopentanone could exist as two different oxime isomers (syn and anti), each leading to a different regioisomeric lactam product. wikipedia.org The choice of reaction conditions can sometimes influence the isomerization of the oxime before rearrangement, thus affecting the final product ratio. lscollege.ac.in The rate of the rearrangement is also affected by ring strain; the Beckmann rearrangement of cyclopentanone oxime is noted to be slower than that of cyclohexanone (B45756) oxime, a factor attributed to differences in ring strain in the starting material and the transition state. chegg.com

Radical Chemistry of O-Acylated Oximes

Beyond ionic pathways, O-acylated oximes like this compound are precursors for nitrogen-centered radicals under different reaction conditions, typically involving photolysis or thermolysis.

The N-O bond in O-acyl oximes is relatively weak and susceptible to homolytic cleavage upon input of energy, such as from visible light in photoredox catalysis or heat. researchgate.netresearchgate.net This cleavage generates two radical species: an iminyl radical and a carboxylate radical.

For this compound, this homolysis would produce a cyclopentylidinylaminyl radical (an iminyl radical) and a 4-bromobenzoyloxy radical. Iminyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including:

Intramolecular hydrogen atom transfer (HAT)

Addition to alkenes or arenes

Cyclization reactions organic-chemistry.org

This radical-generating pathway provides a distinct mode of reactivity compared to the ionic Beckmann rearrangement, opening up access to different classes of nitrogen-containing compounds. researchgate.net The generation of iminyl radicals from oxime derivatives is a subject of ongoing research in modern synthetic chemistry. organic-chemistry.orgnih.gov

| Feature | Beckmann Rearrangement (Ionic) | Iminyl Radical Formation (Radical) |

|---|---|---|

| Initiation | Acid catalysis (e.g., H₂SO₄, PCl₅) | Heat or light (photolysis) |

| Key Intermediate | Nitrilium ion | Iminyl radical |

| Bond Cleavage | Heterolytic cleavage of N-O bond | Homolytic cleavage of N-O bond |

| Primary Product Type | Lactam (via ring expansion) | Varies (products of radical cyclization, addition, etc.) |

Subsequent Radical Transformations and Cascade Reactions

The generation of radical species from this compound serves as a gateway to a variety of subsequent transformations and intricate cascade reactions. A key mechanistic step involves the formation of an iminyl radical, which readily undergoes a ring-opening C-C bond cleavage. researchgate.net This fragmentation is a powerful strategy, converting the cyclic oxime ester into a linear 5-cyanopentyl radical. This reactive intermediate does not require the use of toxic cyanide sources and provides an efficient route to distally functionalized alkyl nitriles. researchgate.net

This cyanoalkyl radical is a versatile participant in numerous C-C bond-forming reactions. researchgate.net Research has demonstrated that these radicals can be effectively trapped by various radical acceptors, leading to complex molecular architectures. For instance, in reactions catalyzed by transition metals or driven by visible light, the 5-cyanopentyl radical can couple with unactivated alkenes. researchgate.netresearchgate.net This process, analogous to a Heck-type reaction, results in the formation of cyanoalkylated olefins. researchgate.netnih.gov Such cascade reactions, which combine C-C bond cleavage with intermolecular C-C bond formation, highlight the synthetic potential of cyclopentanone oxime esters. researchgate.net The expansion of this chemistry to less-strained cyclopentanone systems from more strained cyclobutanone (B123998) precursors has been a significant development. nih.gov

Table 1: Examples of Subsequent Radical Transformations

| Catalyst System | Reaction Type | Intermediate Species | Product Class |

|---|---|---|---|

| Iron-Catalyzed | Ring-Opening/Allylation | 5-Cyanopentyl radical | Cyanoalkylated Alkenes |

| Palladium-Catalyzed (Visible Light) | Heck-Type Coupling | Cyanoalkyl/Pd(I) hybrid | Cyanoalkylation Olefins |

| Copper-Catalyzed (Visible Light) | Cross-Coupling/Cyanation | 5-Cyanopentyl radical | 1,6-Dinitriles |

Radical-Radical Cross-Coupling Processes

The 5-cyanopentyl radical, derived from the ring fragmentation of this compound, is an ideal candidate for radical-radical cross-coupling reactions. These processes involve the direct combination of two distinct radical species to form a new covalent bond. The development of visible-light-driven copper-catalyzed methods has significantly advanced the scope of these couplings. researchgate.net

In this context, the 5-cyanopentyl radical can be coupled with other radical partners generated in situ. This strategy provides a convergent and powerful method for constructing complex molecules from simpler building blocks. The ability to generate and control these highly reactive cyanoalkyl radical species allows for their participation in a variety of bond-forming events, expanding the toolkit for synthesizing diverse, functionalized nitrile compounds. researchgate.netresearchgate.net

Nucleophilic Reactivity of Oxime Derivatives

While radical pathways are a dominant feature of O-aroyl oxime chemistry, the inherent electronic properties of the oxime functional group also permit nucleophilic interactions.

Electrophilic Nature of the Oxime Imino Group

The carbon-nitrogen double bond (C=N) of the imino group in oximes is intrinsically electrophilic. This property arises from the polarization of the bond due to the higher electronegativity of the nitrogen atom compared to the carbon atom. chemguide.co.uk This polarization results in a partial positive charge on the imino carbon, making it susceptible to attack by nucleophiles. chemguide.co.ukmasterorganicchemistry.com This fundamental reactivity is analogous to that of the carbonyl group in aldehydes and ketones. masterorganicchemistry.comlibretexts.org The approach of a nucleophile to this electrophilic center typically occurs at an angle that allows for maximal orbital overlap with the C=N π* antibonding orbital, leading to the formation of a new bond and a change in the carbon's hybridization from sp² to sp³. masterorganicchemistry.com

Addition and Substitution Reactions at the C=N Bond

The electrophilic character of the imino carbon allows for direct nucleophilic addition across the C=N bond. In this type of reaction, a nucleophile attacks the carbon atom, and the pi-electrons of the double bond move to the nitrogen atom. While O-aroyl oximes like this compound are often predisposed to radical reactions under thermal or photochemical conditions, the fundamental C=N moiety can, in principle, undergo additions. mdpi.com

For related oxime derivatives, such as α-chlorooximes, reactions with organometallic reagents like Grignard reagents or organocuprates demonstrate this reactivity. These reactions proceed via nucleophilic addition to the C=N system (or a related nitrosoalkene intermediate), resulting in the formation of α-substituted oximes. This highlights the capacity of the C=N bond within a cyclic framework to act as an electrophilic site for C-C bond formation.

Metal-Catalyzed Transformations Involving O-Benzoyloximes

Metal catalysis provides a powerful platform for activating O-benzoyl oximes and directing their reactivity towards specific, valuable transformations.

Copper-Catalyzed Annulation and Aminoalkylation Reactions

Copper catalysis is particularly effective in mediating reactions of O-acyl oximes, including cyclopentanone derivatives. These catalysts can facilitate annulation (ring-forming) reactions through a radical pathway. rsc.orgnih.govresearchgate.net For instance, a copper catalyst can initiate the formation of an iminyl radical, which, after ring-opening to the 5-cyanopentyl radical, can engage in further coupling reactions. researchgate.net

In copper-catalyzed annulations, O-acyl oximes can serve as three-atom components that react with other substrates, such as α-amino ketones, to construct heterocyclic structures like 3-aminopyrroles. rsc.org These processes often involve the generation of nitrogen-centered radicals and the selective cleavage of C-H bonds to form new C-C and C-N bonds in a cross-selective manner. rsc.org Furthermore, copper catalysis has been employed for the electrophilic amination of organozinc reagents using O-benzoyl hydroxylamines, demonstrating the utility of the N-O bond in these systems for forming C-N bonds. nih.gov While direct aminoalkylation using the intact cyclopentanone oxime framework is less common, the generation of the cyanoalkyl radical under copper catalysis allows for subsequent functionalization that can be considered a form of alkylation onto other molecules. researchgate.net

Table 2: Copper-Catalyzed Transformations of O-Acyl Oximes

| Reaction Type | Coupling Partner | Key Intermediate | Product Type |

|---|---|---|---|

| [3+2] Annulation | α-Amino Ketones | Nitrogen-centered radical | 3-Aminopyrroles |

| Annulation | Cyclic 1,3-Diones | Iminyl radical | Dihydroindolizinones |

| Heck-Like Coupling | Alkenes | Cyanoalkyl radical | Functionalized Nitriles |

| Electrophilic Amination | Diorganozinc Reagents | Electrophilic amine synthon | Tertiary and Secondary Amines |

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool for the functionalization of organic molecules, and oxime esters, including cyclopentanone derivatives, are reactive substrates in this context. researchgate.netresearchgate.net The reactivity of the N-O bond in oxime esters towards palladium(0) complexes initiates a range of synthetically valuable transformations.

One significant application is the palladium-catalyzed intramolecular amination of C-H bonds. researchgate.netacs.org This process typically involves the oxidative addition of the N-O bond to a Pd(0) center, forming a Pd(II) intermediate. This is followed by a C-H activation step and reductive elimination to furnish nitrogen-containing heterocyclic products. While specific examples detailing the use of this compound in indole (B1671886) synthesis are not prevalent, the general mechanism established for other oxime esters suggests its potential as a precursor for related fused-ring systems. The reaction proceeds under relatively mild, redox-neutral conditions. researchgate.netacs.org

Another key reaction is the palladium-catalyzed intramolecular aza-Heck-type cyclization. nih.gov For substrates containing a pendant alkene, the oxidative addition of Pd(0) to the oxime ester N-O bond is followed by an intramolecular carbopalladation across the double bond. Subsequent β-hydride elimination leads to the formation of cyclic imines or their tautomers, such as dihydropyrroles. nih.gov The selectivity of this process can be influenced by the choice of ligands, with electron-deficient triarylphosphine ligands often promoting the desired cyclization and enhancing product yields. nih.gov These cyclizations provide an efficient route to construct five-membered nitrogen heterocycles. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions of Oxime Esters

| Reaction Type | Catalyst System | Product Type | Ref. |

|---|---|---|---|

| Intramolecular C-H Amination | Pd(OAc)₂ / Ligand | Indoles / Fused N-Heterocycles | researchgate.net, acs.org |

| Intramolecular aza-Heck Cyclization | Pd(0) / Triarylphosphine | Dihydropyrroles | nih.gov |

| Cyclization/C-H Activation | Palladium Catalyst | Dihydroindeno[2,1-a]indenes | acs.org |

Iron-Catalyzed Annulation Reactions

Iron, being an inexpensive and earth-abundant metal, offers a sustainable alternative to precious metal catalysts. Iron-catalyzed reactions of oxime esters often proceed via radical pathways, enabling unique transformations.

Research has shown that less-strained cyclopentanone oxime esters are effective substrates in iron-catalyzed direct C–H cyanoalkylation of heteroarenes. nih.gov This reaction involves the cleavage of the C-C bond alpha to the iminyl group, generating a cyanoalkyl radical which then functionalizes the target heterocycle. This method allows for the introduction of a five-carbon chain with a terminal nitrile group.

Furthermore, iron catalysis is widely used for the synthesis of quinolines, a classic annulation reaction. researchgate.netmasterorganicchemistry.com Typically, these syntheses involve the reaction of anilines with carbonyl compounds or other precursors. masterorganicchemistry.com While direct annulation of this compound to form complex quinoline (B57606) structures is a specialized area, the underlying principles of iron-catalyzed C-H activation and cyclization are relevant. For instance, iron-catalyzed cross-dehydrogenative coupling has been used for the C5-alkylation of 8-amidoquinolines, demonstrating the capacity of iron to mediate C-C bond formation involving a quinoline nucleus. wikipedia.org The mechanism is proposed to involve the addition of a radical species to an iron-chelated intermediate. wikipedia.org

Table 2: Iron-Catalyzed Reactions Involving Cyclopentanone Oxime Esters and Quinolines

| Reaction Type | Catalyst | Reactants | Product Type | Ref. |

|---|---|---|---|---|

| Direct C–H Cyanoalkylation | Iron Catalyst | Cyclopentanone Oxime Ester, Heteroarene | Cyanoalkylated Heteroarene | nih.gov |

| Quinoline Synthesis | FeCl₃ | Aldehydes, Amines, Styrenes | 2,4-Disubstituted Quinolines | researchgate.net |

| C5-Alkylation of Quinolines | Iron Catalyst | 8-Amidoquinoline, Cycloalkane | C5-Alkylated Quinoline | wikipedia.org |

Other Transition Metal Catalysis (e.g., Rhodium, Iridium, Cobalt)

Beyond palladium and iron, other transition metals catalyze important transformations of cyclopentanone oxime esters, often leveraging radical intermediates generated from the N-O bond.

A significant development is the use of dual photoredox and copper/iridium catalysis for the enantioselective ring-opening cyanation of cyclopentanone oxime esters. researchgate.netnih.gov This reaction proceeds via a single-electron transfer (SET) to the oxime ester, which generates an iminyl radical. This radical then undergoes β-scission, cleaving the C1-C2 bond of the cyclopentanone ring to form a distal carbon-centered radical. nih.govnih.gov This radical is then trapped by a chiral copper-cyanide complex to afford chiral 1,6-dinitriles with high enantioselectivity. nih.gov An iridium complex, such as fac-Ir(ppy)₃, often serves as the photocatalyst to initiate the radical cascade. researchgate.netresearchgate.net

Rhodium catalysts have been employed for the C-C bond activation of cyclopentanone derivatives. acs.org In these reactions, a directing group guides the rhodium catalyst to cleave a specific, less-strained C-C bond, which can be followed by C-H activation to form new polycyclic structures. acs.org

While specific examples using this compound with cobalt catalysts are less common in the literature, cobalt complexes are known to catalyze related radical reactions and C-H functionalizations, suggesting their potential applicability in similar transformations. nih.gov

Table 3: Rhodium- and Iridium-Catalyzed Reactions of Cyclopentanone Oxime Esters

| Reaction Type | Catalyst System | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Enantioselective Ring-Opening Cyanation | Ir(ppy)₃ (photocatalyst), Cu(I)/Chiral Ligand | Iminyl Radical | Chiral 1,6-Dinitriles | researchgate.net, nih.gov |

| C-C Bond Activation / C-H Activation | Rhodium Pre-catalyst / NHC Ligand | Organometallic Intermediate | Functionalized α-Tetralones | acs.org |

Theoretical and Computational Chemistry Studies

Spectroscopic Property Predictions

Theoretical UV-Vis Absorption Spectra

The electronic absorption properties of molecules like cyclopentanone (B42830) O-(4-bromobenzoyl)oxime can be effectively studied using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a common and reliable method for predicting UV-Vis absorption spectra. nih.gov These calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved, such as the orbitals contributing to the excitation (e.g., HOMO to LUMO). nih.gov

For a related compound, cyclohexanone (B45756) oxime, computational studies using DFT (B3LYP) and Hartree-Fock (HF) methods have been performed to calculate electronic properties, including absorption wavelengths and frontier molecular orbital energies. nih.gov Such analyses show that charge transfer can occur within the molecule, which is crucial for understanding its photochemical behavior. nih.gov A similar theoretical approach for cyclopentanone O-(4-bromobenzoyl)oxime would provide valuable data on its electronic transitions.

Below is an illustrative table representing typical data obtained from a TD-DFT calculation for a molecule like this compound.

Table 1: Illustrative Theoretical UV-Vis Spectral Data

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| 275 | 4.51 | 0.58 | HOMO -> LUMO | π -> π* |

| 230 | 5.39 | 0.12 | HOMO-1 -> LUMO | π -> π* |

Note: This table is a representative example of data generated from computational studies.

Mechanistic Computational Modeling

Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions. For derivatives of cyclopentanone oxime, this includes analyzing transition states, reaction pathways, and the influence of the surrounding environment.

Transition State Analysis and Reaction Pathway Elucidation

Derivatives of cyclopentanone oxime are known to undergo reactions such as photocatalytic ring-opening C-C bond cleavage. researchgate.netresearchgate.net A plausible mechanism for such a reaction involves the generation of an N-centered iminyl radical, which triggers the cleavage. researchgate.net

Computational studies can map the potential energy surface for this entire process. This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate for key steps, such as the initial homolytic cleavage or subsequent radical cyclization. nih.gov

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Reaction Pathway Analysis: Tracing the lowest energy path from reactants to products through the transition state, often using Intrinsic Reaction Coordinate (IRC) calculations.

For the enantioselective cyanation of cyclopentanone oxime esters, a proposed mechanism involves a dual photoredox and copper catalytic cycle. researchgate.net Computational analysis would focus on the energetics of the ligand exchange, single electron transfer (SET) events, and the final reductive elimination step to release the product.

Solvent Effects in Reaction Mechanisms

The solvent can play a critical role in reaction outcomes, and computational models can quantify this influence. researchgate.net Experimental studies on cyclopentanone oxime esters have been conducted in solvents such as dimethylacetamide (DMAc). researchgate.netresearchgate.net

Theoretical investigations typically incorporate solvent effects using implicit or explicit models:

Implicit Solvation Models: The most common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This model is effective for calculating how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction's energy profile.

Explicit Solvation Models: For reactions where specific solvent-solute interactions (like hydrogen bonding) are crucial, a few solvent molecules are explicitly included in the calculation along with the solute, often embedded within a continuum model.

These models allow chemists to understand why certain solvents favor specific reaction pathways and can guide the selection of optimal reaction conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling provides a static and dynamic view of a molecule's structure, offering insights into its preferred shapes and stability.

Conformer Search and Energy Minimization

Even seemingly simple molecules can exist in multiple spatial arrangements known as conformers. A thorough conformational search is the first step in understanding the three-dimensional structure of this compound. Experimental studies on the parent cyclopentanone oxime suggest it is formed as a single conformational isomer under certain conditions. arpgweb.com

A standard computational workflow for conformational analysis includes:

An initial broad search using computationally inexpensive methods like molecular mechanics to generate a wide range of possible conformers. nih.gov

The resulting unique structures are then subjected to geometry optimization and energy calculation at a higher level of theory, typically DFT. nih.gov

Harmonic frequency calculations are performed to confirm that each optimized structure is a true local minimum (i.e., has no imaginary frequencies). nih.gov

The relative energies of the conformers determine their population in an equilibrium state according to the Boltzmann distribution.

Table 2: Illustrative Conformational Analysis Data

| Conformer ID | Relative Energy (kcal/mol) (DFT) | Boltzmann Population (%) at 298.15 K |

|---|---|---|

| CPO-1 | 0.00 | 95.5 |

| CPO-2 | 2.15 | 3.1 |

Note: This table is a representative example of data generated from computational studies, demonstrating the relative stability of different conformers.

Molecular Dynamics (MD) Simulations for Conformational Stability

While energy minimization identifies stable points on the potential energy surface, Molecular Dynamics (MD) simulations provide information about the molecule's behavior over time. nih.gov By simulating the motion of all atoms according to the laws of classical mechanics, MD can assess the stability of a given conformer at a specific temperature.

In a typical MD simulation of this compound, a low-energy conformer identified from the search would be used as the starting structure. The simulation would reveal:

Conformational Stability: Whether the molecule remains in its initial conformation or undergoes transitions to other low-energy states.

Flexibility: The degree of motion in different parts of the molecule, such as the cyclopentanone ring or the rotation around the oxime and ester bonds.

Intermolecular Interactions: If simulated in a solvent box, MD can provide detailed information on how the molecule interacts with its surroundings.

These simulations are crucial for understanding how the molecule's flexibility and conformational preferences might influence its chemical reactivity and biological activity. researchgate.net

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific protein receptor.

As of the latest available data, there are no specific molecular docking studies published in peer-reviewed literature for this compound against any biological receptor. While the broader class of oxime derivatives has been subject to such computational analyses to explore their therapeutic potential, this particular compound has not been the focus of dedicated ligand-receptor interaction predictions. The absence of these studies means that there is currently no data on its predicted binding affinity, key interacting amino acid residues, or potential biological targets derived from molecular docking simulations.

Structure-Reactivity Relationships from Computational Data

Computational chemistry offers profound insights into how the structural and electronic features of a molecule influence its chemical reactivity. By calculating various molecular descriptors, such as orbital energies, electrostatic potentials, and bond dissociation energies, researchers can establish quantitative structure-reactivity relationships (QSRR). These relationships are crucial for designing novel compounds with tailored reactivity for specific applications, including organic synthesis and materials science.

A review of the scientific literature indicates a lack of published computational studies focused on establishing structure-reactivity relationships specifically for this compound. While theoretical studies have been conducted on the parent molecule, cyclopentanone, to understand its oxidation and ignition behavior, similar detailed computational analyses on the reactivity of the title compound are not currently available. universityofgalway.ie Therefore, there are no established computational models or datasets that correlate its structural parameters with its reactivity profile.

Applications in Advanced Organic Synthesis

Cyclopentanone (B42830) O-(4-Bromobenzoyl)oxime as a Building Block

This oxime ester serves as a versatile starting material, enabling the introduction of nitrogen-containing functionalities and facilitating the construction of complex molecular architectures.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The activated nature of cyclopentanone O-(4-bromobenzoyl)oxime makes it a suitable precursor for various nitrogen-containing heterocycles. nsf.govresearchgate.net

Lactams: Cyclic oximes are classic precursors for lactams via the Beckmann rearrangement, an acid-catalyzed transformation that converts an oxime into an amide. wikipedia.orgillinois.eduorganic-chemistry.org For this compound, this rearrangement would lead to the formation of 2-piperidone (also known as δ-valerolactam), a six-membered lactam. The O-(4-bromobenzoyl) group is an excellent leaving group, which can facilitate this rearrangement under milder conditions than required for the parent oxime. Studies on the Beckmann rearrangement of cyclopentanone oxime catalyzed by acidic zeolites have demonstrated efficient conversion to 2-piperidone. rsc.org This reaction is fundamental in polymer chemistry, for instance, in the large-scale production of ε-caprolactam from cyclohexanone (B45756) oxime for the synthesis of Nylon-6. nih.gov

Pyrroles and Indoles: While direct conversion of this compound to simple pyrroles is less common, its radical fragmentation pathways can generate intermediates that participate in annulation reactions to form highly substituted pyrrole or indole (B1671886) derivatives. mdpi.comnih.govnih.gov The synthesis of these heterocycles often involves multi-step sequences or cycloaddition reactions where oxime-derived functionalities can be incorporated. nih.govresearchgate.netresearchgate.net

Azetidines: Azetidines, four-membered nitrogen-containing heterocycles, are valuable in medicinal chemistry. nih.gov The synthesis of azetidines from oxime derivatives can be achieved through photochemical reactions, such as the aza Paternò–Büchi reaction ([2+2] photocycloaddition between an imine equivalent and an alkene). nih.govrsc.org O-acyl oximes like this compound can serve as precursors to the necessary iminyl species for these transformations. Additionally, titanium-mediated coupling reactions of oxime ethers have been developed to produce spirocyclic azetidines through a proposed Kulinkovich-type mechanism. rsc.orgresearchgate.net

Quinazolines: The synthesis of quinazolines, a class of fused heterocycles with diverse biological activities, can be accomplished through various synthetic routes. nih.govresearchgate.netmdpi.comnih.gov While direct synthesis from cyclopentanone oxime esters is not a standard method, the functional groups derived from its transformations, such as nitriles or amines, can serve as key precursors in multi-step quinazoline syntheses. For example, biologically evaluated 4-quinazoline oxime ether compounds have been synthesized to explore novel acaricides. nih.gov

Formation of Functionalized Amines and Amino Alcohols

The oxime functionality is a masked amine. Simple reduction of this compound can lead to the corresponding primary amine, cyclopentylamine. The reduction of oximes can be achieved using various reagents, including sodium metal, catalytic hydrogenation, or hydride reagents, to produce amines. wikipedia.org The O-acyl group can facilitate this transformation under specific reductive conditions.

Furthermore, the generation of reactive intermediates from the oxime ester allows for more complex transformations leading to functionalized amines and amino alcohols. Chiral amino alcohols, in particular, are important synthons for pharmaceuticals. nih.gov Engineered amine dehydrogenases have been used for the one-step synthesis of chiral amino alcohols via asymmetric reductive amination of α-hydroxy ketones. nih.gov While not a direct application, the chemistry of this compound provides access to building blocks that can be further elaborated into these valuable structures.

Role in C-C and C-N Bond Formation Strategies

One of the most significant applications of this compound in modern organic synthesis is its role as a precursor to nitrogen-centered iminyl radicals. These radicals are pivotal in initiating cascades that result in the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The cleavage of the weak N-O bond in the oxime ester can be initiated by photoredox catalysis or transition-metal catalysis. This generates a cyclopentaniminyl radical, which can undergo a subsequent, thermodynamically favorable, ring-opening C-C bond cleavage (a β-scission). This process transforms the cyclic system into a linear δ-cyanoalkyl radical. This radical is a key intermediate for various bond-forming reactions. researchgate.netnih.govresearchgate.net

A notable example is the enantioselective cyanation via a radical-mediated C-C single bond cleavage. In this process, a dual photoredox and copper catalysis system is employed. The cyclopentanone oxime ester is first converted to an iminyl radical, which triggers the ring-opening to form the δ-cyanoalkyl radical. This radical is then trapped by a copper(II)-cyanide complex to afford chiral 1,6-dinitriles with high enantioselectivity. researchgate.net

Below is a table summarizing the substrate scope for this type of transformation with various cyclopentanone oxime esters.

| Entry | R Group on Oxime Ester | Product | Yield (%) | ee (%) |

| 1 | 4-Bromophenyl | 2-(4-Bromophenyl)hexanedinitrile | 90 | 92 |

| 2 | Phenyl | 2-Phenylhexanedinitrile | 85 | 93 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)hexanedinitrile | 88 | 91 |

| 4 | 2-Naphthyl | 2-(Naphthalen-2-yl)hexanedinitrile | 82 | 90 |

| 5 | 3,5-Dimethylphenyl | 2-(3,5-Dimethylphenyl)hexanedinitrile | 91 | 94 |

| Data derived from studies on enantioselective cyanation via radical-mediated C–C bond cleavage. researchgate.netresearchgate.net |

As Reactive Intermediates for Complex Molecule Synthesis

As highlighted above, the primary utility of this compound lies in its ability to generate well-defined reactive intermediates. The key species are the initially formed N-centered iminyl radical and the subsequent C-centered δ-cyanoalkyl radical formed after ring opening. researchgate.net

The generation of these radicals under mild photocatalytic conditions makes this methodology highly attractive for the synthesis of complex molecules. The δ-cyanoalkyl radical can participate in a variety of subsequent reactions beyond simple cyanation, including:

Addition to Alkenes: The radical can add to activated or unactivated alkenes, leading to the formation of more complex carbon skeletons.

Cross-Coupling Reactions: The radical can be trapped by metal catalysts to participate in cross-coupling reactions, forming new C-C or C-X (where X is a heteroatom) bonds.

This strategy of using cyclic ketone oxime esters as "radical precursors" provides a powerful tool for ring-opening functionalization, transforming a simple cyclic starting material into a complex, functionalized linear product with high levels of stereochemical control. researchgate.net

Supramolecular Chemistry and Crystal Engineering

Intermolecular Interactions in O-Benzoyloximes

O-benzoyloximes, as a class of compounds, are known to participate in a range of non-covalent interactions that determine their supramolecular assembly. These interactions include hydrogen bonding and π-π stacking, among others.

While cyclopentanone (B42830) O-(4-bromobenzoyl)oxime lacks the traditional O-H or N-H donor groups for strong hydrogen bonds, it can participate in weaker C-H...O and potentially C-H...N hydrogen bonds. The carbonyl oxygen of the benzoyl group and the oxime nitrogen are potential hydrogen bond acceptors.

C-H...O Interactions: The hydrogen atoms of the cyclopentanone ring and the aromatic ring can act as donors to form C-H...O hydrogen bonds with the carbonyl oxygen atom of neighboring molecules. These interactions, although weak, are numerous and can collectively contribute significantly to the stability of the crystal packing researchgate.net. In the crystal structures of related oxime esters, C—H⋯O hydrogen bonds have been observed to link molecules into chains nih.gov.

O-H...N Interactions: In oximes that contain an O-H group, O-H...N hydrogen bonds are a common and robust motif, often leading to the formation of dimers or catemeric chains researchgate.netnih.govscispace.comscispace.com. For O-benzoyloximes like the title compound, where the hydroxyl hydrogen is replaced by a benzoyl group, this specific interaction is absent. However, the oxime nitrogen can still act as a hydrogen bond acceptor for other donors if present in a co-crystal.

The following table summarizes the typical geometries of these hydrogen bonds as observed in related structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| C-H...O | C-H | O=C | 2.2 - 2.8 | > 120 |

| O-H...N | O-H | N (oxime) | 1.8 - 2.2 | > 150 |

The presence of the 4-bromobenzoyl group introduces the potential for π-π stacking interactions, which are common in aromatic compounds and play a crucial role in stabilizing crystal structures.

π-π Stacking: The aromatic rings of adjacent molecules can stack in a parallel-displaced or sandwich-like fashion. The presence of the electron-withdrawing bromine atom can influence the electrostatic nature of the aromatic ring, potentially favoring offset π-π interactions nih.gov. The intercentroid distances for such interactions are typically in the range of 3.3 to 3.8 Å. The relative position of substituents on the aromatic ring can significantly influence the strength of these interactions researchgate.netnih.gov.

Halogen Bonding: The bromine atom on the benzoyl ring can also participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen or nitrogen of a neighboring molecule. This type of interaction is increasingly recognized as a powerful tool in crystal engineering nih.govucl.ac.uk.

Crystal Structure Analysis of O-Benzoyloxime Derivatives (General Insights Applicable to the Compound)

While the specific crystal structure of cyclopentanone O-(4-bromobenzoyl)oxime is not detailed in the provided search results, analysis of related O-benzoyloxime derivatives provides valuable insights into its likely solid-state conformation and packing. In many O-benzoyloxime structures, the molecules adopt a relatively planar conformation, which facilitates efficient packing and maximizes intermolecular interactions nih.gov. The planarity can be influenced by intramolecular interactions. The crystal packing is often characterized by the formation of chains or sheets of molecules held together by a combination of hydrogen bonds and π-π stacking interactions nih.gov.

The table below presents crystallographic data for a related compound, (E)-furan-2-carbaldehyde O-benzoyloxime, to illustrate typical parameters.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (E)-furan-2-carbaldehyde O-benzoyloxime | Monoclinic | P2₁/c | 5.938(1) | 8.851(2) | 21.549(4) | 94.75(1) |

Self-Assembly Principles of Oxime-Based Systems

The self-assembly of oxime-based systems is driven by the thermodynamic favorability of forming a well-ordered crystalline lattice through the aforementioned non-covalent interactions. The predictability of hydrogen bonding patterns in oximes containing O-H groups makes them excellent building blocks for supramolecular synthesis. For O-benzoyloximes, the interplay between weaker C-H...O hydrogen bonds and π-π stacking interactions becomes the primary driving force for self-assembly nih.gov. The specific substitution on the benzoyl ring can be used to tune these interactions and thus control the resulting supramolecular architecture.

Design of Functional Materials through Supramolecular Assembly

The ability to control the self-assembly of molecules is a cornerstone of designing functional materials. By modifying the molecular structure of this compound, for example, by changing the substituent on the benzoyl ring, it is possible to alter the intermolecular interactions and, consequently, the solid-state properties of the material. This approach can be used to develop materials with specific optical, electronic, or mechanical properties. The use of oximes in the design of functional materials is a growing area of research, with applications in areas such as nonlinear optics, sensors, and molecular electronics. Supramolecular assembly provides a powerful bottom-up approach to the fabrication of these advanced materials nih.govnso-journal.org.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for O-Benzoyloxime Transformations

A primary frontier in the chemistry of O-acyl oximes is the design and application of new catalytic systems to control their reactivity. Transition-metal catalysis, in particular, has been instrumental in harnessing the synthetic potential of these compounds. nsf.gov Future research is anticipated to focus on several key aspects:

Earth-Abundant Metal Catalysts: While precious metals like palladium have been effective, there is a strong push towards developing catalysts based on more abundant and less toxic metals such as copper, nickel, and iron. These catalysts are being explored for their ability to promote novel cyclization and cross-coupling reactions. For instance, copper-catalyzed reactions of O-benzoyl oximes have been shown to facilitate the synthesis of complex nitrogen-containing heterocycles. researchgate.net

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable approach. O-acyl oximes are excellent candidates for photoredox catalysis, as they can undergo single-electron transfer processes to generate iminyl radicals upon photoexcitation. nsf.gov The development of new photosensitizers and catalytic systems that can efficiently cleave the N-O bond under mild, visible-light irradiation is a significant area of ongoing research. This approach allows for the generation of radicals under conditions that tolerate a wide range of functional groups. mdpi.com

Asymmetric Catalysis: The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. A major challenge and a significant area for future development is the enantioselective transformation of O-acyl oximes. This involves the design of chiral ligands and catalysts that can control the stereochemical outcome of reactions involving the intermediates generated from cyclopentanone (B42830) O-(4-bromobenzoyl)oxime.

Table 1: Examples of Catalytic Systems Used in O-Acyl Oxime Transformations

| Catalyst System | Transformation | Substrate Class | Reference |

| Pd(OAc)₂ | C-H Functionalization | O-Acetyl Oximes | nih.gov |

| Cu(I) salts | Annulation/Cyclization | O-Acyl Oximes | dntb.gov.ua |

| Ir(ppy)₃ (Photocatalyst) | Radical Generation | O-Benzoyl Oximes | mdpi.com |

| Ni(II) complexes | Ring-opening/Functionalization | Cycloketone Oxime Esters | nih.gov |

This table is interactive. Click on the headers to sort.

Advanced Computational Studies for Predicting Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of complex organic molecules. For cyclopentanone O-(4-bromobenzoyl)oxime and related compounds, computational studies are expected to play a crucial role in several areas:

Mechanism Elucidation: DFT calculations can provide detailed insights into the reaction mechanisms of O-acyl oxime transformations. This includes determining the energetics of bond cleavage, the stability of intermediates (such as iminyl radicals), and the transition states of key reaction steps. Such studies are vital for optimizing existing reactions and discovering new ones. nsf.gov

Predicting Selectivity: A significant challenge in organic synthesis is controlling the selectivity of reactions (chemo-, regio-, and stereoselectivity). Computational models can be used to predict how the structure of the oxime ester, the catalyst, and the reaction conditions will influence the outcome of a reaction. For example, computational studies have been used to understand the factors controlling the regioselectivity in the functionalization of C-H bonds directed by oxime groups. dntb.gov.ua

Designing New Reagents and Catalysts: By providing a deeper understanding of the electronic and steric factors that govern reactivity, computational chemistry can guide the rational design of new O-acyl oxime reagents with tailored properties. This could involve modifying the acyl group or the oxime backbone to fine-tune reactivity and selectivity. Furthermore, computational screening can accelerate the discovery of new and more efficient catalysts for desired transformations.

Integration of Oxime Chemistry in Complex Natural Product Synthesis

The synthesis of complex natural products is a driving force for the development of new synthetic methods. O-acyl oximes are valuable intermediates in this context due to their ability to serve as precursors for nitrogen-containing ring systems, which are common motifs in bioactive natural products. ijprajournal.com

Future research in this area will likely focus on:

Cascade Reactions: O-acyl oximes are well-suited for initiating cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. The generation of a radical or another reactive intermediate from the oxime can trigger a series of subsequent transformations, leading to a rapid increase in molecular complexity. rsc.org

Late-Stage Functionalization: The ability to introduce new functional groups into a complex molecule at a late stage in the synthesis is highly desirable. The development of selective methods for the transformation of O-acyl oximes in the presence of other sensitive functional groups will be a key area of research. This would allow for the diversification of complex molecular scaffolds and the synthesis of analogues of natural products for structure-activity relationship studies.

Synthesis of Nitrogen Heterocycles: The iminyl radicals and other intermediates generated from O-acyl oximes are ideal for the construction of a wide variety of nitrogen-containing heterocycles, such as pyrrolines, pyridines, and quinolines. researchgate.netijprajournal.com The development of new cyclization strategies using this compound and related compounds will continue to be an active area of research, providing access to novel molecular frameworks for drug discovery and materials science.

Exploration of New Methodologies for Selective Transformations

Beyond the established reactivity of O-acyl oximes, there is ongoing exploration of new methodologies that can unlock novel and more selective transformations.

Radical-Mediated C-C Bond Cleavage: A particularly innovative strategy involves the cleavage of not only the N-O bond but also an adjacent C-C bond. In the case of cyclic ketoxime esters like this compound, this can lead to ring-opening reactions that generate distal functional groups. nih.gov This approach transforms a cyclic starting material into a linear product with functional groups at both ends, providing a powerful tool for synthetic chemists.

Selective Functional Group Interconversion: The oxime functionality itself, after participating in a desired transformation, can be converted into other useful functional groups. For example, the resulting imine can be hydrolyzed to a ketone or reduced to an amine. The development of mild and selective methods for these subsequent transformations is crucial for enhancing the synthetic utility of O-acyl oximes. nih.gov

Bioorthogonal Chemistry: Oxime chemistry has found applications in bioconjugation and chemical biology due to the formation of stable oxime linkages under physiological conditions. While O-acyl oximes are generally too reactive for direct use in living systems, the development of new, highly selective catalytic transformations could potentially enable their use in complex biological environments for applications such as selective protein modification. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.